N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
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Overview
Description
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a compound that features a unique structure combining an adamantane moiety with a thiazole ring and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the adamantane moiety via a Friedel-Crafts alkylation. The final step involves the coupling of the thiazole-adamantane intermediate with 4-methoxybenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors for the cyclization and alkylation steps, as well as the development of greener solvents and catalysts to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The adamantane moiety can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzamide derivatives.
Reduction: Formation of 4-methoxybenzylamine derivatives.
Substitution: Formation of halogenated adamantane derivatives.
Scientific Research Applications
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent due to the bioactivity of the thiazole ring.
Medicine: Explored for its potential use in drug development, particularly for its stability and ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to the rigidity and stability of the adamantane core.
Mechanism of Action
The mechanism of action of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides stability and enhances lipophilicity, allowing the compound to effectively penetrate cell membranes. The thiazole ring can interact with biological targets through hydrogen bonding and π-π interactions, while the benzamide group can form additional hydrogen bonds, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug featuring an adamantane core.
Rimantadine: A derivative of amantadine with similar antiviral properties.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane core.
Uniqueness
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is unique due to the combination of the adamantane core with a thiazole ring and a methoxybenzamide group. This unique structure provides a balance of stability, lipophilicity, and biological activity, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-25-17-4-2-16(3-5-17)19(24)23-20-22-18(12-26-20)21-9-13-6-14(10-21)8-15(7-13)11-21/h2-5,12-15H,6-11H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKKFYGNBUCYJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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